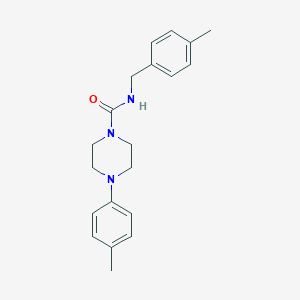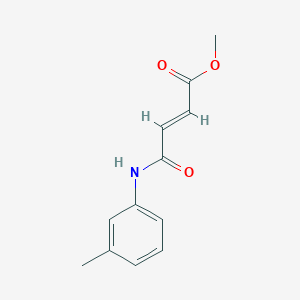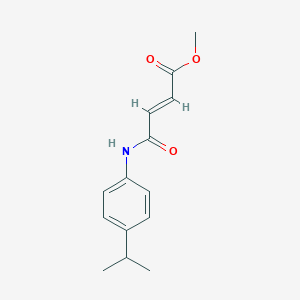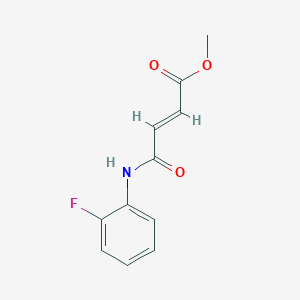![molecular formula C21H23N3O3 B281966 (Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid](/img/structure/B281966.png)
(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid, commonly known as ZM 241385, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a neuromodulator that regulates a wide range of physiological processes, including sleep, pain, and inflammation. The A2A receptor is primarily expressed in the brain, where it plays a key role in modulating dopamine signaling and motor activity. ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
ZM 241385 acts as a competitive antagonist of the adenosine A2A receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling. The A2A receptor is primarily expressed in the striatum, a region of the brain that plays a key role in motor control and reward processing. By blocking the A2A receptor, ZM 241385 enhances dopamine signaling in the striatum, leading to improved motor function and reduced motor symptoms in animal models of Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
ZM 241385 has been shown to have a number of biochemical and physiological effects. It enhances dopamine signaling in the striatum, leading to improved motor function and reduced motor symptoms in animal models of Parkinson's disease and Huntington's disease. It also has potential applications in the treatment of schizophrenia, depression, and anxiety disorders. ZM 241385 has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases.
实验室实验的优点和局限性
ZM 241385 has several advantages for use in lab experiments. It is a highly selective A2A receptor antagonist, meaning that it has minimal off-target effects. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, ZM 241385 can be difficult to synthesize and purify, and its potency can vary depending on the batch. It is also relatively expensive compared to other A2A receptor antagonists.
未来方向
There are several future directions for research on ZM 241385. One area of interest is its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases. Another area of interest is its potential use in the treatment of anxiety disorders, which are often associated with dysregulation of dopamine signaling in the brain. Additionally, further studies are needed to better understand the mechanism of action of ZM 241385 and its potential applications in other neurological and psychiatric disorders.
合成方法
The synthesis of ZM 241385 involves several steps, starting with the reaction of 4-nitrophenylhydrazine with 2-methylphenylpiperazine to form 4-(2-methylphenyl)piperazin-1-yl)-phenylamine. This intermediate is then reacted with 4-chloro-4-oxobut-2-enoic acid to yield the final product, ZM 241385. The synthesis of ZM 241385 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. It also has potential applications in the treatment of schizophrenia, depression, and anxiety disorders. ZM 241385 has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive impairments associated with aging and neurodegenerative diseases.
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-4-2-3-5-19(16)24-14-12-23(13-15-24)18-8-6-17(7-9-18)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
InChI 键 |
SBZCRTNWUMXPLR-KHPPLWFESA-N |
手性 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)




![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

